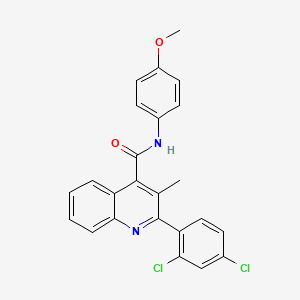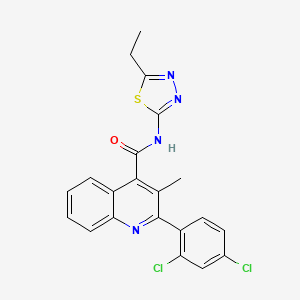![molecular formula C15H13BrClN3O B5143680 2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)
2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride is a chemical compound that has gained attention for its potential use in scientific research. This compound is commonly referred to as BMH-21 and has been found to have promising anticancer properties.
作用機序
The mechanism of action of BMH-21 is not fully understood, but it has been suggested that it targets the DNA replication machinery in cancer cells. BMH-21 has been found to inhibit the activity of DNA polymerase alpha, an enzyme that is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMH-21 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer properties, BMH-21 has also been found to have anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a role in the immune response.
実験室実験の利点と制限
One advantage of BMH-21 is its specificity for cancer cells. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of BMH-21 is its solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for the study of BMH-21. One direction is to further investigate its mechanism of action and how it specifically targets cancer cells. Another direction is to study its effectiveness in vivo and to develop delivery methods that can overcome its solubility issues. Additionally, BMH-21 could be studied in combination with other anticancer drugs to determine if it has synergistic effects. Finally, BMH-21 could be studied in the context of personalized medicine to determine if it is effective in specific subtypes of cancer.
合成法
BMH-21 is synthesized through a multistep process that involves the use of various chemical reagents. The synthesis begins with the reaction of 6-bromo-4-chloroquinazoline with 4-methylphenol in the presence of a base. This reaction produces 2-(6-bromo-4-quinazolinyl)phenol, which is then reacted with N,N-dimethylformamide dimethyl acetal to produce 2-(6-bromo-4-quinazolinyl)phenol dimethyl acetal. The final step involves the reaction of 2-(6-bromo-4-quinazolinyl)phenol dimethyl acetal with hydrochloric acid to produce BMH-21.
科学的研究の応用
BMH-21 has been found to have promising anticancer properties and has been studied extensively in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. BMH-21 has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BMH-21 has been shown to inhibit the growth of cancer cells that have become resistant to other anticancer drugs.
特性
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]-4-methylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O.ClH/c1-9-2-5-14(20)13(6-9)19-15-11-7-10(16)3-4-12(11)17-8-18-15;/h2-8,20H,1H3,(H,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNIPJCCJUDIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NC=NC3=C2C=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)



![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)

![2-hydroxy-N'-isopropyl-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzohydrazide](/img/structure/B5143649.png)
![1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5143657.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5143664.png)

![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)